1,4-Bis(heptyloxy)benzene

Descripción general

Descripción

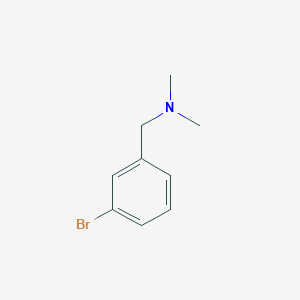

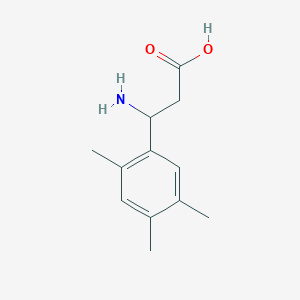

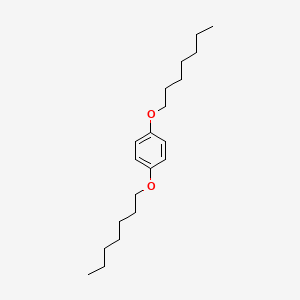

1,4-Bis(heptyloxy)benzene is a chemical compound with the linear formula C20H34O2 . It has a molecular weight of 306.493 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(heptyloxy)benzene is represented by the linear formula C20H34O2 . This indicates that the molecule consists of 20 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Polymer Synthesis

1,4-Bis(allenyloxy)benzene, a related compound, has been used in the radical polyaddition of dithiols to synthesize soluble polymers. These polymers contain reactive carbon-carbon double bonds and methyl groups in their main chain. They demonstrate ease in undergoing cross-linking through reactions with Lewis acids at ambient temperatures (Sato, Yokozawa, & Endo, 1993).

Electrical Conductivity and Electrochemical Properties

A series of 1,4-bis(2-furanyl)benzenes, substituted with various groups including heptoxy, has been synthesized and electropolymerized. These polymers displayed conductivity in the range of 10 -1 -10 0 S/cm when oxidized electrochemically. Their redox states and electrochemical properties were found to be dependent on the nature of the substituent (Reynolds et al., 1993).

Synthesis of Complex Organic Compounds

1,4-Bis(methoxycarbonyloxy)but-2-ene, a related compound, has been used in the synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins via a tandem allylic substitution reaction. This reaction was catalyzed by a palladium(0) complex and resulted in good yields of the desired compounds (Massacret et al., 1999).

Development of New Materials

In a study exploring the development of new materials, 1,4-bis(phenyltrichlorophosphino)benzene was synthesized and interacted with imidoylamidines to create novel phospha-s-triazines. These materials demonstrated effective degradation arrest in perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals (Paciorek et al., 1983).

Crystal Growth and Properties

Research on 1,4-bis(n-hexoxy)-2,5-bis(4,2′:6′,4′′-terpyridin-4′-yl)benzene revealed that under specific crystal growth conditions, this compound reacts with ZnCl2 to yield structures with interpenetrating 2D networks. These findings have implications in the field of crystal engineering and materials science (Klein et al., 2017).

Inifer Mechanism in Polymerization

1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a new generation of inifers (initiator/transfer agents for cationic polymerizations), was studied for its behavior in polymerization processes. This compound required an excess of BCl3 for activation due to complex formation with the ether, suggesting its potential application in controlled polymerization techniques (Dittmer, Pask, & Nuyken, 1992).

Antioxidant Activity

A study on bis heterocycles derived from 1,4-bis-(E)-2-(arylsulfonylvinyl)benzene showed significant antioxidant activity. This research contributes to the understanding of potential applications of such compounds in fields related to health and wellness (Lavanya et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1,4-diheptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCJNJPMMBGQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404054 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(heptyloxy)benzene | |

CAS RN |

65128-45-2 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.